molecular formula C21H18N2O4S B2908299 N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-20-7

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No. B2908299
CAS RN: 303988-20-7
M. Wt: 394.45
InChI Key: IKHYPSVVUGOSTA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (MMS-NB) is a novel small molecule that has been studied for its potential applications in scientific research and laboratory experiments. Its unique chemical structure is composed of a nitrobenzene group, a sulfanyl group, and a methoxyphenyl group. MMS-NB has been found to have a wide range of biological activities, making it an attractive tool for biomedical research.

Mechanism of Action

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide acts as an inhibitor of acetylcholinesterase (AChE) by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of acetylcholine, thus inhibiting its activity. Additionally, N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has been found to act as an antioxidant, as well as a nitric oxide scavenger, which can help protect cells from oxidative stress and nitric oxide-induced damage.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has been found to act as a nitric oxide scavenger, preventing nitric oxide-induced damage.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has several advantages for laboratory experiments. Its small size and simple chemical structure make it easy to synthesize and use in experiments. Additionally, its inhibitory effects on acetylcholinesterase make it useful for studying the effects of this enzyme on various biochemical and physiological processes. However, N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide also has some limitations. Its small size makes it difficult to study its effects in vivo, and its inhibitory effects on acetylcholinesterase may be too strong for some applications.

Future Directions

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has potential applications in a wide range of areas, including drug design, drug delivery, and cancer research. Additionally, its ability to act as an antioxidant and nitric oxide scavenger suggests that it could be used to study the effects of oxidative stress and nitric oxide on the body. Additionally, further research could be conducted to study the effects of N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide on other enzymes, as well as its potential applications in drug delivery. Finally, further research could be conducted to study the effects of N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide on other biochemical and physiological processes, such as inflammation and cell signaling.

Synthesis Methods

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide can be synthesized using a multi-step process. The first step involves the formation of an intermediate compound, 4-chloro-3-nitrobenzene-1-sulfonyl chloride. This compound is then reacted with 4-methoxyphenol, which yields the desired product, N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide. The synthesis of N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is relatively simple and can be completed in a few hours.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE). This makes N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide useful for studying the action of AChE in various physiological and biochemical processes. Additionally, N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has been used to study the effects of oxidative stress and the role of nitric oxide in the body.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-3-10-18(11-4-14)28-20-12-5-15(13-19(20)23(25)26)21(24)22-16-6-8-17(27-2)9-7-16/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHYPSVVUGOSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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